

6-Cyclohexylquinoxaline: A Technical Overview for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	6-Cyclohexylquinoxaline	
Cat. No.:	B15445679	Get Quote

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Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a "privileged structure" in drug discovery, appearing in a variety of biologically active molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[2][3] The biological effects of quinoxaline derivatives are often modulated by the nature and position of substituents on the quinoxaline core.[1][4] This guide focuses on the chemical structure, proposed synthesis, predicted properties, and potential biological relevance of a specific derivative, 6-Cyclohexylquinoxaline. Due to the limited availability of specific data for this compound, this document leverages established knowledge of quinoxaline chemistry to provide a comprehensive technical overview.

Chemical Structure and Properties

The chemical structure of **6-Cyclohexylquinoxaline** features a quinoxaline core with a cyclohexyl group attached at the 6-position of the benzene ring.

Structure:



While experimental data for **6-Cyclohexylquinoxaline** is not readily available in the public domain, its physicochemical properties can be predicted based on the constituent moieties. The quinoxaline core imparts aromaticity and potential for hydrogen bonding, while the cyclohexyl group introduces lipophilicity.

Predicted Physicochemical Properties:

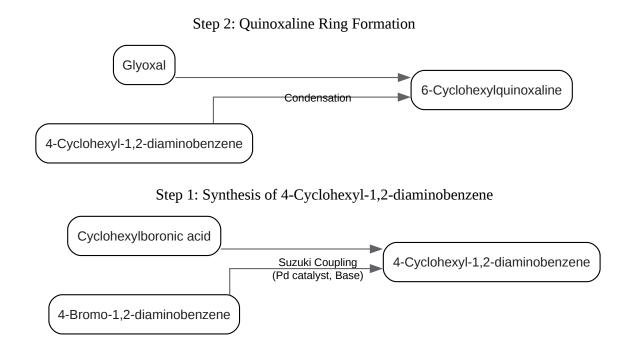
Property	Predicted Value	Notes
Molecular Formula	C14H16N2	
Molecular Weight	212.29 g/mol	Calculated based on the molecular formula.
Melting Point	Not available	Likely a solid at room temperature.
Boiling Point	Not available	Expected to be relatively high due to molecular weight and polarity.
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.	The cyclohexyl group decreases water solubility compared to unsubstituted quinoxaline.
LogP	Not available	Predicted to be moderately lipophilic.

Proposed Synthesis

The synthesis of **6-Cyclohexylquinoxaline** can be approached through established methods for quinoxaline ring formation, followed by or preceded by the introduction of the cyclohexyl substituent. A plausible and widely used method for constructing the quinoxaline core is the condensation of an appropriately substituted o-phenylenediamine with a **1**,2-dicarbonyl compound.

A potential synthetic route is outlined below:





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Figure 1: Proposed synthetic pathway for **6-Cyclohexylquinoxaline**.

Experimental Protocol: Synthesis of 6-Cyclohexylquinoxaline

This protocol is a representative example based on general procedures for quinoxaline synthesis and Suzuki coupling. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 4-Cyclohexyl-1,2-diaminobenzene via Suzuki Coupling

- To a reaction vessel, add 4-bromo-1,2-diaminobenzene (1 equivalent), cyclohexylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
- Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.



- De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and perform a work-up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4-cyclohexyl-1,2diaminobenzene.

Step 2: Synthesis of **6-Cyclohexylquinoxaline** via Condensation

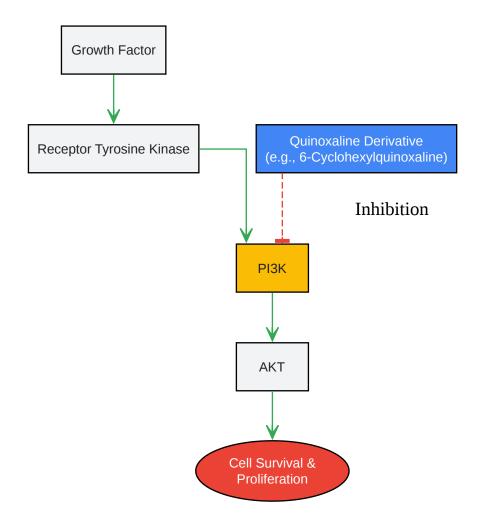
- Dissolve 4-cyclohexyl-1,2-diaminobenzene (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
- Add an aqueous solution of glyoxal (40% in H₂O, 1.1 equivalents) dropwise to the solution at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction by TLC.
- Upon completion, neutralize the reaction mixture if an acidic solvent was used.
- Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield 6-Cyclohexylquinoxaline.

Potential Biological Activities and Signaling Pathways



While no specific biological data for **6-Cyclohexylquinoxaline** has been reported, the broader class of 6-substituted quinoxalines has shown a range of biological activities. For instance, various 6-substituted quinoxaline analogs have been investigated for their antiproliferative effects in cancer cell lines.[1] The nature of the substituent at the 6-position can significantly influence the biological activity.

Quinoxaline derivatives have been identified as inhibitors of various kinases and other enzymes involved in cellular signaling. For example, they have been shown to act as inhibitors of PI3K (phosphatidylinositol 3-kinase) and JSP-1 (JNK Stimulatory Phosphatase-1).[1] A generalized signaling pathway where a quinoxaline derivative might act as an inhibitor is depicted below. This is a representative diagram and does not imply a known interaction for **6-Cyclohexylquinoxaline**.



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Figure 2: Representative PI3K/AKT signaling pathway, a potential target for quinoxaline derivatives.

Conclusion

6-Cyclohexylquinoxaline represents an under-explored member of the pharmacologically significant quinoxaline family. Based on established synthetic methodologies, its preparation is feasible through a two-step process involving a Suzuki coupling to introduce the cyclohexyl moiety, followed by a condensation reaction to form the quinoxaline ring. While its specific biological properties are yet to be determined, the known activities of other 6-substituted quinoxalines suggest that it could be a valuable candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases. Further research is warranted to synthesize and evaluate the biological profile of this compound to unlock its therapeutic potential.

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